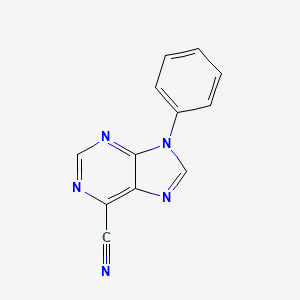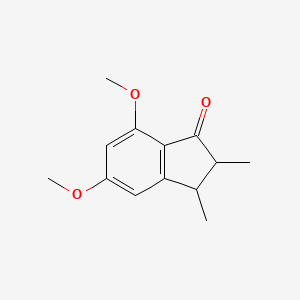![molecular formula C11H16N4O B11882657 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)
1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-3-neopentilo-1H-pirazolo[3,4-d]pirimidin-4-ol es un compuesto heterocíclico que pertenece a la clase de las pirazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se exploran por sus posibles aplicaciones terapéuticas. La estructura única del 1-Metil-3-neopentilo-1H-pirazolo[3,4-d]pirimidin-4-ol lo convierte en un objeto de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-Metil-3-neopentilo-1H-pirazolo[3,4-d]pirimidin-4-ol normalmente implica la ciclación de precursores adecuados en condiciones controladas. Un método común implica la reacción de 3-amino-1-metilpirazola con un aldehído o cetona adecuado, seguido de la ciclación con un derivado de formamida. Las condiciones de reacción a menudo incluyen el uso de catalizadores como ácidos o bases para facilitar el proceso de ciclación .
Métodos de producción industrial
La producción industrial del 1-Metil-3-neopentilo-1H-pirazolo[3,4-d]pirimidin-4-ol puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y la síntesis asistida por microondas se pueden emplear para mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Metil-3-neopentilo-1H-pirazolo[3,4-d]pirimidin-4-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador.
Reducción: Borohidruro de sodio en un solvente alcohólico.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir los derivados oxo correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 1-Metil-3-neopentilo-1H-pirazolo[3,4-d]pirimidin-4-ol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por su potencial como inhibidor enzimático, particularmente en la inhibición de las cinasas dependientes de ciclinas (CDK).
Medicina: Se explora por sus propiedades anticancerígenas debido a su capacidad de inhibir la proliferación celular.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción del 1-Metil-3-neopentilo-1H-pirazolo[3,4-d]pirimidin-4-ol implica su interacción con objetivos moleculares como las enzimas. Por ejemplo, puede inhibir las CDK al unirse a sus sitios activos, evitando así la fosforilación de las proteínas diana. Esta inhibición puede conducir al arresto del ciclo celular y la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
1-Metil-1,5-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona: Conocido por su uso en la preparación de derivados de metoxiquinazolina.
3-(4-Amino-1-terc-butilo-1H-pirazolo[3,4-d]pirimidin-3-il)fenol: Exhibe actividad antitumoral contra varias líneas celulares.
Singularidad
El 1-Metil-3-neopentilo-1H-pirazolo[3,4-d]pirimidin-4-ol es único debido a sus características estructurales específicas, que confieren actividades biológicas distintas. Su grupo neopentilo proporciona impedimento estérico, lo que potencialmente aumenta su selectividad y potencia como inhibidor enzimático .
Propiedades
Fórmula molecular |
C11H16N4O |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c1-11(2,3)5-7-8-9(15(4)14-7)12-6-13-10(8)16/h6H,5H2,1-4H3,(H,12,13,16) |
Clave InChI |
YLKZADKPQYFSMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=NN(C2=C1C(=O)NC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)



![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)



